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Compound of Interest

Compound Name: 4-Amino-5-bromo-2-chlorophenol

Cat. No.: B12851881

Application Note: 4-Amino-5-bromo-2-chlorophenol as a Versatile Scaffold for Targeted Protein Degraders and Kinase Inhibitors

Introduction & Mechanistic Rationale
In modern pharmaceutical development, multi-halogenated aromatic scaffolds are highly prized for their ability to serve as rigid, multi-vector building b

functionalization. As a Senior Application Scientist, I frequently utilize this scaffold in the design of Proteolysis Targeting Chimeras (PROTACs) and all

The strategic placement of functional groups dictates the following mechanistic pathways:

C5-Bromo (Cross-Coupling Vector): The carbon-bromine (C-Br) bond has a significantly lower bond dissociation energy (~68 kcal/mol) compared to

completely intact for subsequent metabolic stability or secondary coupling [1].

C1-Hydroxyl (PROTAC Linker Attachment): The acidity of the phenol is enhanced by the electron-withdrawing ortho-chloro group (lowering the pKa

exit vector for attaching Polyethylene Glycol (PEG) or alkyl linkers in PROTAC synthesis [2].

C4-Amino & C5-Bromo (Heteroannulation): The ortho-haloaniline motif is the classic prerequisite for the Larock indole synthesis. By reacting this sc
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Divergent synthetic workflows utilizing the 4-amino-5-bromo-2-chlorophenol scaffold.

Experimental Workflows & Protocols
The following protocols are designed as self-validating systems. By strictly controlling stoichiometry and temperature, we prevent over-alkylation and 

Protocol A: Chemoselective O-Alkylation for PROTAC Linker Attachment
Causality: Using a weak base (K₂CO₃) in a polar aprotic solvent (DMF) at ambient temperature ensures that only the more acidic phenol (pKa ~8.5) re

Preparation: Charge a flame-dried 50 mL round-bottom flask with 4-Amino-5-bromo-2-chlorophenol (1.0 eq, 2.22 g, 10 mmol) and anhydrous K₂C
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Solvation: Add 20 mL of anhydrous DMF. Stir the suspension at room temperature for 15 minutes to allow for phenoxide formation (solution will dar

Electrophile Addition: Dropwise, add the desired PROTAC linker-halide (e.g., Boc-NH-PEG3-CH2-Br) (1.05 eq, 10.5 mmol) dissolved in 5 mL of DM

Reaction: Stir at 25°C for 12 hours under an argon atmosphere. Monitor via LC-MS. The mass of the product should reflect the addition of the linke

Workup: Quench with 50 mL of DI water. Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with 5% aqueous LiCl (to remov

Protocol B: Chemoselective Suzuki-Miyaura Cross-Coupling at C5
Causality: The use of Pd(dppf)Cl₂ provides a bulky, bidentate ligand environment that accelerates reductive elimination, minimizing the chance of sec

Reagent Loading: In a Schlenk tube, combine 4-Amino-5-bromo-2-chlorophenol (1.0 eq, 1.0 mmol), the desired arylboronic acid (1.1 eq, 1.1 mm

Degassing: Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Subject the tube to three freeze-pump-thaw cycles to remove dis

Heating: Seal the tube and heat to 80°C for 6 hours. Crucial: Do not exceed 90°C, as elevated temperatures provide the activation energy required

Isolation: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between EtOAc and water. Purify the mo

Chemoselective Suzuki-Miyaura catalytic cycle at the C5-bromo position.

Quantitative Data & Reaction Optimization
To validate the chemoselectivity of the Suzuki-Miyaura coupling (Protocol B), an optimization matrix was executed. The data below demonstrates how

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
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Entry Catalyst / Ligand Base Solvent

1 Pd(PPh₃)₄ Na₂CO₃ Toluene/

2 Pd(OAc)₂ / SPhos K₃PO₄ Dioxane/

3 Pd(dppf)Cl₂ Na₂CO₃ Dioxane/

4 Pd₂(dba)₃ / XPhos Cs₂CO₃ DMF

Data Interpretation: Entry 3 represents the optimized conditions. The bidentate dppf ligand enforces a geometry that favors rapid reductive elimination

a loss of chemoselectivity and significant di-arylation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.
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